4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo[3,4-c]pyridine core with dichloro substitutions at the 4 and 6 positions. Its molecular formula is . This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical routes, primarily involving cyclization reactions of appropriate precursors. It is studied for its interaction with biological systems and its potential therapeutic effects.
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is classified as a nitrogen-containing heterocyclic compound. Its structure suggests potential applications in pharmaceuticals, particularly in the development of drugs targeting metabolic disorders.
The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves several steps:
The reaction conditions usually include:
The molecular structure of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride features:
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride relates primarily to its interaction with biological targets:
Studies suggest that compounds with similar structures can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells without significantly affecting insulin levels.
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has several potential applications:
The efficient construction of the pyrrolo[3,4-c]pyridine core relies on strategic cyclization methodologies. A prominent approach involves intramolecular lactamization of linear precursors, where 3-bromomethyl-2,6-dichloroisonicotinic acid ethyl ester undergoes nucleophilic attack by ammonium hydroxide in tetrahydrofuran at elevated temperatures. This reaction facilitates simultaneous ring closure and amide bond formation, yielding the bicyclic scaffold with inherent 4,6-dichloro substitution [2] [9]. Alternative routes employ acid-promoted cyclization of 2-pyrrolecarboxylic acid amidoacetals, which efficiently generates the fused ring system on multi-mol scales (>1.5 mol) without yield reduction, demonstrating robustness for industrial applications [8]. For saturated derivatives (2,3-dihydro forms), reductive methods using lithium aluminum hydride or sodium borohydride selectively reduce the 1,3-dione moiety while preserving chloro substituents [9].
Table 1: Cyclization Methods for Core Assembly
Method | Key Reagents/Conditions | Key Intermediate | Yield Range | |
---|---|---|---|---|
Lactamization | NH₄OH/THF, 80-100°C | 3-Bromomethyl-2,6-dichloroisonicotinate | 60-75% | |
Acid-Promoted Cyclization | HCl/Reflux, Polar aprotic solvents | 2-Pyrrolecarboxylic acid amidoacetals | 70-85% | |
Ba(OH)₂ Hydrolysis | Ba(OH)₂/H₂O, 120°C | Ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate | 72% | [10] |
Regioselective halogenation at the 4 and 6 positions is critical for directing downstream reactivity. Direct electrophilic chlorination using POCl₃ at reflux temperatures achieves simultaneous chlorination at both positions, leveraging the electron-deficient nature of the pyridine ring. This method typically converts pyrrolo[3,4-c]pyridin-1,3-diones to 4,6-dichloro derivatives in >80% yield [9]. For late-stage functionalization, copper-mediated C-H activation offers precise control: CuI generates iodine in situ under aerobic conditions, enabling regioselective iodination at position 7 adjacent to the chloro substituents. This method accommodates diverse electrophiles (ArS-, ArSe-) without disrupting existing 4,6-dichloro groups, providing 36 derivatives in 75-92% yield . Chlorine atoms serve as ortho-directing groups for subsequent cross-coupling (e.g., Suzuki, Sonogashira), making them indispensable handles for structural diversification.
Conversion of the free base to the hydrochloride salt enhances stability and crystallinity. Optimal conditions involve dissolving 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in anhydrous ethereal solvents (diethyl ether or THF) and saturating with gaseous HCl at 0-5°C. This controlled addition prevents localized degradation and ensures high-purity precipitation [7] [9]. Critical parameters include:
Synthetic routes diverge significantly in precursor choice, impacting yield and functional group tolerance.
Table 2: Precursor Efficiency in Analog Synthesis
Precursor Type | Key Derivatives Accessible | Yield Limitation Factor | Functionalization Flexibility | |
---|---|---|---|---|
Dichloroisonicotinic Acid Esters | 4,6-Dichloro-1-oxo derivatives | Bromide displacement efficiency | Low (C4/C6 fixed) | [2] [9] |
Pyrrolo[3,4-c]pyridine-1,3,6-triones | 4-Phenoxy-6-methyl-1,3-diones | Phenoxy coupling regiochemistry | High (C4/C7 modifiable) | [1] [5] |
7-Iodo-4,6-dichloro analogs | C7-Aryl/heteroaryl variants | Copper catalyst loading | Very High (C7 cross-coupling) |
The dichloroisonicotinate route provides direct access to 4,6-dichloro-1-oxo scaffolds but limits C7 modifications. Conversely, trione precursors (e.g., 4-amino-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione) enable diversification at C4 before chlorination, though requiring additional steps. The most versatile intermediates are C7-halogenated analogs (iodo/bromo), which undergo regioselective cross-coupling to install aryl, alkynyl, or thioether groups while retaining 4,6-dichloro pharmacophores [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1